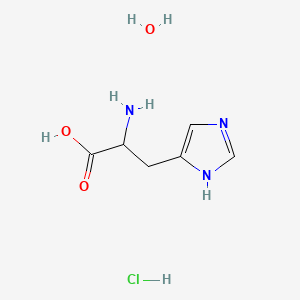
5-phenyl-6H-1,3,4-thiadiazin-2-amine
Descripción general
Descripción
5-phenyl-6H-1,3,4-thiadiazin-2-amine is a heterocyclic structure with potential applications in various fields of research and industry. It is a nitrogen heterocycle that contains one bidentate ligand and two nitrogen atoms .
Synthesis Analysis
5-Phenyl-1,3,4-thiadiazole-2-amine has been synthesized by a single-step reaction . A series of heterocyclic azo dyes were synthesized by diazotization of 5-phenyl-1,3,4-thiadiazole-2-amine by nitrosyl sulphuric acid followed by coupling with different coupling compounds .Molecular Structure Analysis
The molecular formula of 5-phenyl-6H-1,3,4-thiadiazin-2-amine is C9H9N3S . Its average mass is 191.253 Da and its monoisotopic mass is 191.051712 Da .Chemical Reactions Analysis
2-Amino-5-phenyl-1,3,4-thiadiazole on condensation with benzaldehyde (SPT), 4-nitrobenzaldehyde (SNT), 4-methoxybenzaldehyde (SMT), 2-hydroxybenzaldehyde (SSTH) or 2-hydroxyacetophenone affords Schiff′s bases .Physical And Chemical Properties Analysis
5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride has a molecular weight of 227.72 . It is a powder at room temperature . The melting point is between 202-207 degrees Celsius .Aplicaciones Científicas De Investigación
Cytotoxic Activity
A structure–activity relationship study has indicated that the nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is crucial for their cytotoxic activity. This suggests potential applications in cancer research where these compounds could be used to study or even treat various forms of cancer by inducing cytotoxic effects .
Antimicrobial Activity
Novel functionalized 1,3,4-thiadiazoles have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. This points to their use in developing new antimicrobial agents that could help combat resistant strains of bacteria and fungi .
Microwave-assisted Synthesis
The microwave-assisted synthesis of 1,3,4-thiadiazole Schiff base derivatives has been reported. This method could be applied in rapid synthesis protocols in medicinal chemistry for creating libraries of thiadiazole derivatives for further pharmacological evaluation .
Antidepressant Activity
Compounds from the group of 5-phenyl substituted-6H-1,3,4-thiadiazine-2-amines have shown a combination of adrenergic properties. This suggests their potential use in pharmacological evaluations for antidepressant activity .
Safety And Hazards
Propiedades
IUPAC Name |
5-phenyl-6H-1,3,4-thiadiazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-9-12-11-8(6-13-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQDMIFRQDAQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN=C(S1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974450 | |
| Record name | 5-Phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-6H-1,3,4-thiadiazin-2-amine | |
CAS RN |
58954-39-5 | |
| Record name | 5-Phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)


![3-Chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1348512.png)






![6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1348524.png)
